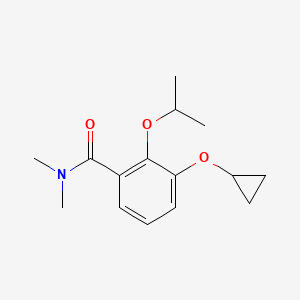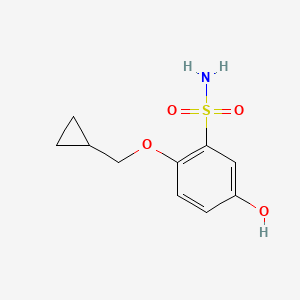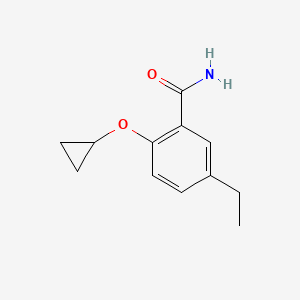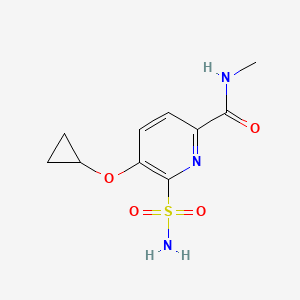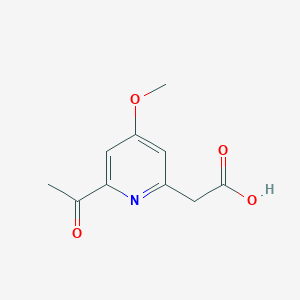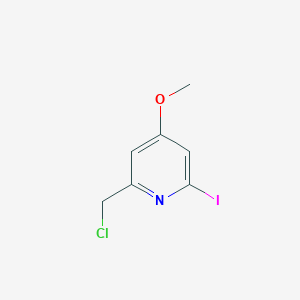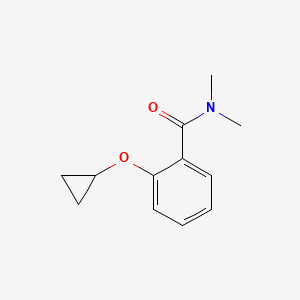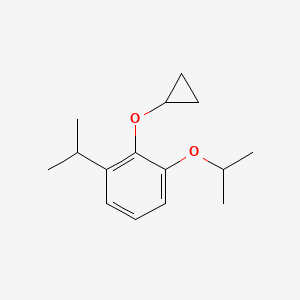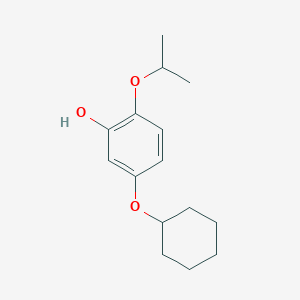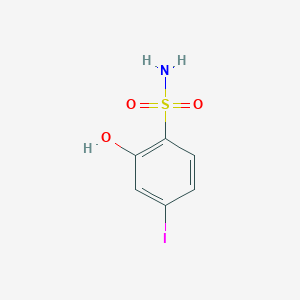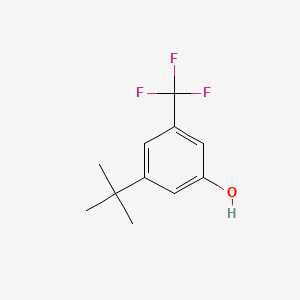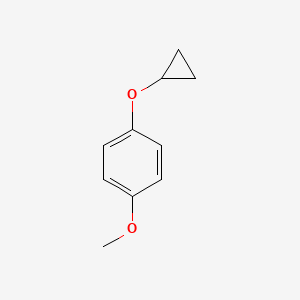
1-Cyclopropoxy-4-methoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Cyclopropoxy-4-methoxybenzene is an organic compound with the molecular formula C10H12O It is a derivative of benzene, where a cyclopropoxy group and a methoxy group are attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Cyclopropoxy-4-methoxybenzene can be synthesized through a multi-step process involving the introduction of the cyclopropoxy and methoxy groups onto the benzene ring. One common method involves the Friedel-Crafts alkylation reaction, where cyclopropyl chloride reacts with anisole (methoxybenzene) in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions typically include anhydrous conditions and a controlled temperature to ensure the desired product formation.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Cyclopropoxy-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form cyclopropyl-4-methoxybenzene.
Substitution: Electrophilic aromatic substitution reactions can occur, where the hydrogen atoms on the benzene ring are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of cyclopropoxy-4-methoxybenzaldehyde or cyclopropoxy-4-methoxybenzoic acid.
Reduction: Formation of cyclopropyl-4-methoxybenzene.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
1-Cyclopropoxy-4-methoxybenzene has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-Cyclopropoxy-4-methoxybenzene involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The cyclopropoxy and methoxy groups play a crucial role in determining the compound’s reactivity and binding affinity to these targets.
Comparaison Avec Des Composés Similaires
1-Cyclopropyl-4-methoxybenzene: Similar structure but lacks the oxygen atom in the cyclopropyl group.
4-Methoxybenzylcyclopropane: Similar structure but with a different arrangement of the cyclopropyl group.
4-Cyclopropylphenyl methyl ether: Similar structure but with a different functional group attached to the benzene ring.
Uniqueness: 1-Cyclopropoxy-4-methoxybenzene is unique due to the presence of both cyclopropoxy and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C10H12O2 |
|---|---|
Poids moléculaire |
164.20 g/mol |
Nom IUPAC |
1-cyclopropyloxy-4-methoxybenzene |
InChI |
InChI=1S/C10H12O2/c1-11-8-2-4-9(5-3-8)12-10-6-7-10/h2-5,10H,6-7H2,1H3 |
Clé InChI |
YYTJOTNCCHZIEI-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


